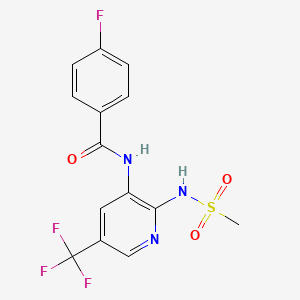
(E)-4-Chloronicotinaldehyde oxime
概述
描述
(E)-4-Chloronicotinaldehyde oxime is a chemical compound with the molecular formula C6H5ClN2O It is a derivative of pyridine, where the pyridine ring is substituted with a chlorine atom at the 4-position and an oxime group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Chloronicotinaldehyde oxime typically involves the reaction of 4-chloropyridine-3-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
(E)-4-Chloronicotinaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base such as potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
(E)-4-Chloronicotinaldehyde oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of (E)-4-Chloronicotinaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target .
相似化合物的比较
Similar Compounds
4-Chloropyridine-3-carboxaldehyde: Lacks the oxime group but has similar reactivity due to the presence of the aldehyde and chlorine substituents.
3-Chloropyridine-4-carboxaldehyde oxime: Isomeric compound with the chlorine and oxime groups at different positions on the pyridine ring.
4-Chloropyridine-2-carboxaldehyde oxime: Another isomer with the oxime group at the 2-position.
Uniqueness
(E)-4-Chloronicotinaldehyde oxime is unique due to the specific positioning of the chlorine and oxime groups, which confer distinct reactivity and potential biological activity compared to its isomers and other similar compounds .
属性
分子式 |
C6H5ClN2O |
|---|---|
分子量 |
156.57 g/mol |
IUPAC 名称 |
N-[(4-chloropyridin-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C6H5ClN2O/c7-6-1-2-8-3-5(6)4-9-10/h1-4,10H |
InChI 键 |
MKJYDOKLIMMJDA-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC(=C1Cl)C=NO |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Azaspiro[4.4]nonan-4-ol](/img/structure/B8650205.png)





![4-[(R)-2-Hydroxy-3-(isopropylamino)propoxy]phenol](/img/structure/B8650244.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-3-sulfonyl chloride, 8-oxo-](/img/structure/B8650247.png)

